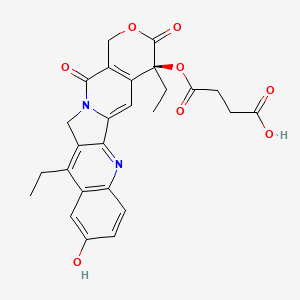

SN38-Cooh

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H24N2O8 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H24N2O8/c1-3-14-15-9-13(29)5-6-19(15)27-23-16(14)11-28-20(23)10-18-17(24(28)33)12-35-25(34)26(18,4-2)36-22(32)8-7-21(30)31/h5-6,9-10,29H,3-4,7-8,11-12H2,1-2H3,(H,30,31)/t26-/m0/s1 |

InChI Key |

AOWPNVSSWGMHGV-SANMLTNESA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)O)C2=NC5=C1C=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of SN38-COOH for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of SN38-COOH and its conjugation to monoclonal antibodies for the development of antibody-drug conjugates (ADCs). SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[1][2] Its high cytotoxicity, with IC50 values in the nanomolar range against various cancer cell lines, makes it an attractive payload for ADCs.[1] However, its clinical use is hampered by poor aqueous solubility and instability of its active lactone ring at physiological pH.[3] ADC technology overcomes these limitations by selectively delivering SN38 to tumor cells, thereby enhancing its therapeutic index.

This guide provides a comprehensive overview of the synthesis of SN38-linker conjugates, detailed experimental protocols, quantitative data on ADC characteristics, and an exploration of the underlying mechanism of action.

SN38: Mechanism of Action

SN38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[4][5] By binding to the DNA-topoisomerase I complex, SN38 prevents the re-ligation of single-strand DNA breaks.[5] When the DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks, triggering S-phase arrest and ultimately leading to apoptosis (programmed cell death).[1][5]

Downstream Apoptotic Signaling

The DNA damage induced by SN38 activates complex downstream signaling pathways to induce apoptosis. Key pathways involved include:

-

p53-dependent pathway: DNA damage leads to the activation of the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, allowing for DNA repair, or, in the case of extensive damage, initiate apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[4][6]

-

Akt signaling inhibition: SN38 has been shown to down-regulate the phosphorylation of Akt, a key protein in cell survival pathways. Inhibition of Akt signaling can lead to the activation of pro-apoptotic factors and contribute to SN38-mediated cytotoxicity.[4]

-

Caspase Activation: The apoptotic signals converge on the activation of a cascade of proteases called caspases. Initiator caspases (e.g., caspase-9) activate effector caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5]

Figure 1: SN38 Mechanism of Action Pathway.

Synthesis of SN38-Linker Conjugates

The synthesis of an SN38-ADC involves three main stages:

-

Derivatization of SN38 to introduce a reactive handle for linker attachment (this compound).

-

Synthesis of a linker with a reactive group for antibody conjugation.

-

Conjugation of the SN38-linker construct to the antibody.

A variety of linkers can be employed, with cleavable linkers being the most common for SN38-ADCs. These linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH or lysosomal enzymes like Cathepsin B).[7][8]

The following sections provide a generalized synthesis scheme and detailed protocols for the preparation of a Cathepsin B-cleavable SN38-linker activated for antibody conjugation.

General Synthesis Pathway

The synthesis of a representative SN38-linker with an N-hydroxysuccinimide (NHS) ester for conjugation to lysine residues on an antibody is outlined below. This pathway involves the attachment of a linker to the 10-OH group of SN38 via an ether bond, which has been shown to improve stability.[7]

Figure 2: General Synthesis Workflow for SN38-ADC.

Experimental Protocols

Synthesis of a Cathepsin B-Cleavable SN38-Linker-NHS Ester

This protocol is adapted from the general principles outlined in the literature for synthesizing cleavable SN38-linker conjugates.[7][9]

Materials:

-

SN38

-

Linker precursors (e.g., Fmoc-Lys(PEG8)-NHS ester, 6-Maleimidohexanoic acid N-hydroxysuccinimide ester)

-

Cesium carbonate (Cs2CO3)

-

Phosphorus tribromide (PBr3)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

Procedure:

-

Linker Synthesis (Multi-step):

-

Synthesize the linker backbone containing a Cathepsin B-cleavable dipeptide (e.g., Val-Cit or Phe-Lys) and a self-immolative spacer (e.g., p-aminobenzyl alcohol - PABA). This often involves standard solid-phase or solution-phase peptide synthesis techniques.

-

Introduce a maleimide group at one end of the linker for potential cysteine conjugation or an NHS ester at the other end for lysine conjugation. A detailed multi-step synthesis is described by Song et al. (2021).[7]

-

-

Activation of SN38:

-

The 10-hydroxy group of SN38 is the preferred site for linker attachment to enhance stability.[7]

-

To a solution of a suitable bromo-functionalized linker precursor in anhydrous DMF, add SN38 and cesium carbonate.

-

Stir the reaction at room temperature for 10 hours.

-

Purify the resulting SN38-linker conjugate by flash chromatography.

-

-

Activation for Antibody Conjugation (NHS Ester Formation):

-

Dissolve the purified SN38-linker (with a terminal carboxylic acid) in anhydrous DMF.

-

Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base like DIPEA.

-

Stir the reaction at room temperature for 4-6 hours.

-

The crude product can be purified by flash chromatography to yield the SN38-linker-NHS ester.

-

Conjugation of SN38-Linker-NHS Ester to an Antibody (Lysine Conjugation)

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

SN38-linker-NHS ester dissolved in an organic co-solvent (e.g., DMSO or DMA)

-

Conjugation buffer (e.g., borate buffer, pH 8.5)

-

Quenching solution (e.g., Tris or glycine solution)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the SN38-linker-NHS ester solution to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR).

-

Gently mix and incubate the reaction at room temperature for 1-2 hours.

-

-

Quenching:

-

Add a quenching solution to stop the reaction by consuming any unreacted NHS ester.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC.

-

The purified ADC is then buffer exchanged into a formulation buffer and concentrated.

-

Characterization and Quality Control

The resulting SN38-ADC must be thoroughly characterized to ensure its quality and consistency.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with higher DARs will be more retained on the column. The weighted average of the peak areas for each DAR species is used to calculate the average DAR.[7]

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the distribution of different DAR species.

Purity and Aggregation Analysis

-

Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments. A high percentage of monomer is desirable.[7]

In Vitro Potency

-

Cell-based Cytotoxicity Assays: The potency of the SN38-ADC is evaluated by determining its IC50 value against cancer cell lines that express the target antigen.

Quantitative Data Summary

The following tables summarize representative quantitative data for SN38 and SN38-ADCs from the literature.

Table 1: In Vitro Cytotoxicity of SN38

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV-3 | Ovarian | 10.7[7] |

| BT474 | Breast | 7.3[7] |

| MDA-MB-231 | Breast | 38.9[7] |

| MCF-7 | Breast | 14.4[7] |

| Capan-1 | Pancreatic | ~1.0-6.0[1] |

| Calu-3 | Lung | ~1.0-6.0[1] |

Table 2: Characteristics of Representative SN38-ADCs

| ADC | Linker Type | Target | Average DAR | Plasma Half-life | In Vitro Potency (IC50, nM) | Reference |

| Sacituzumab Govitecan (IMMU-132) | CL2A (pH-sensitive) | Trop-2 | 7.6 | ~1 day | 9-132 (depending on cell line) | [1] |

| Mil40-SN38 | CTSB-cleavable ether linker | Her2 | 7.1 | >10 days | 5.5 | [2][7] |

| T-SN38 B | pH-sensitive carbonate | Her2 | 3.2 | Not reported | 4.4 (SKOV3 cells) | [10] |

Conclusion

The development of SN38-ADCs represents a promising strategy to harness the high potency of this topoisomerase I inhibitor for targeted cancer therapy. The synthesis of a stable and effective SN38-ADC requires careful consideration of the linker chemistry, conjugation strategy, and purification methods. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working in this exciting field. Thorough characterization of the resulting ADC is paramount to ensure its quality, efficacy, and safety. The continued optimization of linker technology and conjugation methods will further enhance the therapeutic potential of SN38-based ADCs.

References

- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of SN-38 as a Topoisomerase I Inhibitor

Abstract

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent inhibitor of human DNA topoisomerase I (Top1).[1][2] Its antineoplastic activity stems from its ability to trap the transient covalent complex formed between Top1 and DNA during the process of DNA relaxation. This guide provides a detailed examination of the molecular mechanism of SN-38, the cellular consequences of Top1 inhibition, and the standard methodologies used to evaluate its activity. By stabilizing the "cleavable complex," SN-38 converts a transient single-strand break into a permanent and lethal double-strand break upon collision with the DNA replication machinery, ultimately inducing cell cycle arrest and apoptosis.[3][4] This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and mechanisms involved.

Introduction: The Role of Topoisomerase I in DNA Topology

DNA topoisomerases are essential enzymes that resolve topological problems in the genome arising from processes like DNA replication, transcription, and recombination.[5][6] Human Topoisomerase I (Top1) alleviates torsional stress by inducing transient single-strand breaks in the DNA backbone. The catalytic cycle involves a transesterification reaction where a catalytic tyrosine residue in the enzyme's active site attacks a DNA phosphodiester bond, forming a covalent 3'-phosphotyrosyl intermediate and releasing a free 5'-hydroxyl end.[7] This allows for controlled rotation of the DNA around the intact strand. Following relaxation, a second transesterification reaction, using the free 5'-OH, reverses the covalent bond, resealing the DNA backbone and liberating the enzyme.[7] This cleavage-religation equilibrium is typically rapid, ensuring the transient nature of the DNA break.

SN-38: A Potent Metabolite of Irinotecan

Irinotecan (CPT-11) is a water-soluble prodrug derivative of the natural alkaloid camptothecin.[3] In the body, irinotecan is hydrolyzed by carboxylesterase enzymes, primarily in the liver, to its active metabolite, 7-ethyl-10-hydroxycamptothecin, or SN-38.[1][4] In vitro studies have demonstrated that SN-38 is 100 to 1000 times more potent as a Top1 inhibitor than irinotecan itself.[1] The clinical efficacy of irinotecan is therefore directly attributable to the in vivo generation and activity of SN-38.

Core Mechanism of Action: Trapping the Ternary Cleavable Complex

SN-38 exerts its cytotoxic effect not by inhibiting the catalytic activity of Top1 directly, but by acting as an uncompetitive inhibitor. It selectively binds to the Top1-DNA covalent intermediate, creating a stabilized ternary "cleavable complex".[7]

The key steps are as follows:

-

Top1 Binds DNA and Cleaves: Top1 introduces a single-strand nick, forming a covalent bond with the 3'-end of the DNA.

-

SN-38 Intercalation: SN-38 rapidly and reversibly intercalates into the enzyme-mediated DNA cleavage site. It stacks against the +1 and -1 base pairs at the nick, mimicking a DNA base pair and physically obstructing the DNA religation step.[7]

-

Religation is Blocked: By occupying this space, SN-38 prevents the free 5'-OH end of the DNA from accessing the 3'-phosphotyrosine bond, thereby inhibiting the resealing of the DNA strand.[7]

This trapping of the Top1-DNA complex converts the enzyme from a vital DNA-processing tool into a static, DNA-damaging adduct.

Cellular Consequences of Topoisomerase I Inhibition

4.1 Induction of DNA Double-Strand Breaks

The stabilized ternary complex is particularly cytotoxic to cells undergoing DNA replication (S-phase). When an advancing DNA replication fork encounters the trapped Top1-DNA complex, the replication machinery collapses. This collision converts the single-strand break into a highly toxic, irreversible DNA double-strand break (DSB).[3] It is these DSBs, rather than the initial single-strand breaks, that are the primary drivers of SN-38-induced cytotoxicity.

4.2 Cell Cycle Arrest and Apoptosis

The generation of DSBs triggers a robust cellular response. Checkpoint signaling pathways are activated, leading to a halt in cell cycle progression, typically at the S or G2/M phase, to allow time for DNA repair.[3][4] However, if the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

4.3 The DNA Damage Response (DDR) Signaling Pathway

The replication stress and subsequent DSBs caused by SN-38 activate the DNA Damage Response (DDR) network. The primary kinase activated by stalled replication forks is Ataxia Telangiectasia and Rad3-related (ATR), which in turn phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[8][9][10] The ATR-Chk1 signaling cascade plays a crucial role in stabilizing the replication fork and initiating cell cycle arrest.[8][9] This pathway acts as a protective mechanism; its inhibition often sensitizes cancer cells to Top1 inhibitors.

Quantitative Analysis of SN-38 Cytotoxicity

The cytotoxic potency of SN-38 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. IC50 values can vary significantly across different cancer cell lines due to factors such as Top1 expression levels, DNA repair capacity, and drug efflux pump activity.

Table 1: IC50 Values of SN-38 in a Panel of Human Cancer Cell Lines (Data sourced from the Genomics of Drug Sensitivity in Cancer project)[11]

| Cell Line | Cancer Type (TCGA) | Tissue | IC50 (µM) |

| NCI-H1876 | SCLC | Lung | 0.000321 |

| CML-T1 | LCML | Blood | 0.000434 |

| CAL-148 | BRCA | Breast | 0.000517 |

| MOLT-4 | ALL | Blood | 0.000654 |

| A673 | UNCLASSIFIED | Soft Tissue | 0.001028 |

| 639-V | BLCA | Bladder | 0.001240 |

| HT-29 | COAD/READ | Colon | 0.002131 |

| A549 | LUAD | Lung | 0.003180 |

| PC-3 | PRAD | Prostate | 0.004945 |

| MCF-7 | BRCA | Breast | 0.005111 |

| U-87-MG | GBM | Brain | 0.010899 |

| PANC-1 | PAAD | Pancreas | 0.018973 |

| HCT-116 | COAD/READ | Colon | 0.021074 |

| SW-620 | COAD/READ | Colon | 0.040183 |

Table 2: Comparison of SN-38 IC50 in Parental and Resistant Cell Lines (Data adapted from various sources)[12][13][14]

| Parental Cell Line | Resistant Cell Line | Fold Resistance | Cancer Type |

| OCUM-2M | OCUM-2M/SN38 | ~47.5x | Gastric |

| OCUM-8 | OCUM-8/SN38 | ~4.0x | Gastric |

| MDA-MB-231 | MDAacq | ~7x | Breast |

| MCF-7 | MCF-7acq | ~9x | Breast |

Key Experimental Methodologies

6.1 Topoisomerase I DNA Cleavage Assay

This in vitro assay directly assesses the ability of a compound to stabilize the Top1-DNA cleavable complex.

-

Objective: To visualize and quantify the formation of drug-induced covalent Top1-DNA complexes.

-

Principle: Supercoiled plasmid DNA is incubated with recombinant human Top1 in the presence or absence of the test compound (SN-38). Top1 relaxes the supercoiled DNA. If an inhibitor is present, it traps the cleavage intermediate. The reaction is then stopped with a strong detergent (like SDS), which denatures the enzyme, leaving it covalently attached to the DNA at the site of the single-strand break. The different DNA forms (supercoiled, relaxed, and nicked/linear) are then separated by agarose gel electrophoresis and visualized. An increase in the amount of nicked or linear DNA in the presence of the drug indicates stabilization of the cleavable complex.

-

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA), supercoiled plasmid DNA (e.g., pBR322, ~200-500 ng), and varying concentrations of SN-38 (or vehicle control).

-

Enzyme Addition: Add purified recombinant human Topoisomerase I (1-2 units) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS (to a final concentration of 0.5-1%) and Proteinase K. The SDS denatures Top1, and Proteinase K digests the enzyme, leaving a single-strand break.

-

Electrophoresis: Add loading dye and resolve the DNA on a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Image the gel under UV light. An increase in the nicked circular or linear DNA band intensity in the SN-38-treated lanes compared to the control indicates Top1 inhibitory activity.

-

6.2 Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells.

-

Objective: To determine the IC50 value of SN-38 in a specific cell line.

-

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are solubilized, and the absorbance is read on a spectrophotometer.

-

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).[16]

-

Drug Treatment: Prepare serial dilutions of SN-38 in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control for 100% viability and wells with medium only for background control.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 72 hours).[16]

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a buffered SDS solution) to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

-

Conclusion

SN-38 is a highly potent antineoplastic agent that functions by trapping the covalent complex between DNA and Topoisomerase I. This mechanism of action, which leads to the formation of lethal double-strand breaks during DNA replication, makes SN-38 particularly effective against rapidly proliferating cancer cells. Understanding the intricacies of its interaction with the Top1-DNA complex, the subsequent cellular responses, and the methodologies for its evaluation is critical for the rational design of novel Top1-targeting therapies and for developing strategies to overcome clinical resistance. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

References

- 1. SN-38 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]

- 9. Replication Stress Induces ATR/CHK1-Dependent Nonrandom Segregation of Damaged Chromosomes [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Drug: SN-38 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 12. researchgate.net [researchgate.net]

- 13. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of SN38-COOH

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and relevant experimental protocols for SN38-COOH, a derivative of the potent topoisomerase I inhibitor, SN-38. This document is intended for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and targeted cancer therapies.

Chemical Properties

This compound, often prepared as a succinate derivative of SN-38, is a key intermediate in the development of ADCs. The introduction of a carboxylic acid moiety allows for the covalent attachment of SN-38 to antibodies or other targeting ligands.

Table 1: Chemical Properties of this compound and its Parent Compound SN-38

| Property | This compound (Succinyl-(C10-OH)SN38) | SN-38 |

| Molecular Formula | C26H24N2O8 | C22H20N2O5[1] |

| Molecular Weight | 492.48 g/mol | 392.40 g/mol [2] |

| Appearance | Expected to be a pale yellow solid. | A crystalline solid.[1] |

| Melting Point | Not explicitly reported in the literature. | 217°C[3] |

| Solubility | Not quantitatively reported. Expected to have modified solubility compared to SN-38, enabling conjugation reactions. | DMSO: ~2 mg/mL[1] or 25 mg/mL (with sonication)[2]Dimethylformamide: ~0.1 mg/mL[1]Water: Insoluble[3]Methanol, Ethanol, Chloroform: Slightly soluble[3] |

| pKa | Not explicitly reported. The terminal carboxylic acid is expected to have a pKa in the range of 4-5. | The phenolic hydroxyl group has a pKa of approximately 8.6. The lactone ring is in a pH-dependent equilibrium with the hydroxy-carboxylate form, with hydrolysis favored at higher pH.[4][5] |

Structure Elucidation

The chemical structure of this compound is confirmed through a combination of spectroscopic techniques. As a derivative of SN-38, its core structure is well-established. The key to its structure elucidation is confirming the addition of the carboxylic acid linker. "Succinyl-(C10-OH)SN38" is a common form of this compound where succinic anhydride has been reacted with the 10-hydroxyl group of SN-38.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum of the parent compound, SN-38, is well-characterized. Upon formation of the succinate ester, specific changes in the ¹H NMR spectrum are observed.

-

Disappearance of the Phenolic Hydroxyl Proton: The proton of the 10-OH group of SN-38, which typically appears as a singlet around 10.33 ppm, disappears upon esterification.[6]

-

Appearance of Succinate Protons: New signals corresponding to the methylene protons of the succinyl linker appear, typically as multiplets in the range of 2.5-3.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass, which can be used to deduce the molecular formula. Electrospray ionization (ESI) is a common technique for analyzing SN-38 and its derivatives.[3] For this compound (as the succinate), the expected molecular ion peak would correspond to a mass of 492.48 Da. Fragmentation patterns in MS/MS analysis can further confirm the structure by showing the loss of the succinyl group and the presence of the SN-38 core.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show:

-

Carbonyl Stretching (C=O): Strong absorption bands corresponding to the ester carbonyl and the carboxylic acid carbonyl, typically in the region of 1700-1760 cm⁻¹.

-

O-H Stretching: A broad absorption band for the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.

-

C-O Stretching: Bands corresponding to the C-O bonds of the ester and carboxylic acid.

-

Aromatic C=C Stretching: Multiple absorption bands between 1400 and 1600 cm⁻¹ characteristic of the aromatic rings of the SN-38 core.

Experimental Protocols

The following are generalized protocols for the synthesis and purification of this compound (as succinyl-(C10-OH)SN38) based on information from the literature. Researchers should optimize these conditions for their specific needs.

Synthesis of Succinyl-(C10-OH)SN38

This protocol describes the reaction of SN-38 with succinic anhydride to introduce a carboxylic acid linker at the 10-hydroxyl position.

Materials:

-

SN-38

-

Succinic anhydride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous (optional, as a co-solvent)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve SN-38 in anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be added.

-

Add succinic anhydride to the solution (typically 1.5-2.0 molar equivalents relative to SN-38).

-

Add triethylamine or pyridine (typically 2.0-3.0 molar equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Once the reaction is complete (typically after several hours to overnight), the solvent is removed under reduced pressure.

-

The crude product is then subjected to purification.

Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts. Flash column chromatography is a common method.

Materials:

-

Crude this compound

-

Silica gel for flash chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Standard chromatography equipment

Procedure:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., DCM).

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., from 2% to 7% methanol in DCM).[3]

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

SN-38 Signaling Pathway

SN-38 exerts its cytotoxic effects by inhibiting Topoisomerase I, a key enzyme in DNA replication and transcription. This leads to DNA damage and ultimately, apoptosis.

Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage and apoptosis.

Experimental Workflow for this compound Synthesis and Purification

This diagram outlines the key steps in the laboratory synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of this compound to ADC Development

This diagram illustrates the role of this compound as a critical intermediate in the construction of an antibody-drug conjugate.

Caption: The role of this compound in the formation of an ADC.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Characterization of SN-38-Encapsulated Phytantriol Cubosomes Containing α-Monoglyceride Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of SN-38 and its Carboxylate Form (SN-38-COOH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of SN-38, the active metabolite of the anticancer drug irinotecan, and its carboxylate form, SN-38-COOH. Understanding the solubility and stability of these two forms is paramount for the successful formulation, analytical development, and clinical application of SN-38-based therapies. This document details quantitative solubility data, experimental protocols for analysis, and the underlying mechanisms of its activity and degradation.

Introduction to SN-38 and the Lactone-Carboxylate Equilibrium

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor, exhibiting cytotoxic activity up to 1,000 times greater than its prodrug, irinotecan[1]. Its clinical utility, however, is significantly hampered by its poor solubility in aqueous solutions and most pharmaceutically acceptable solvents[2]. Furthermore, SN-38 exists in a pH-dependent equilibrium between its active lactone form and an inactive open-ring carboxylate form, SN-38-COOH. The lactone ring is essential for its anticancer activity[1]. This equilibrium is a critical factor in the stability and biological efficacy of the drug.

The lactone form is favored in acidic conditions (pH ≤ 4.5), while the inactive carboxylate form predominates at physiological and basic pH levels[1]. This conversion to the carboxylate form at physiological pH (7.4) poses a significant challenge for intravenous drug delivery and maintaining therapeutic efficacy[2].

Solubility Profile

The poor solubility of SN-38 necessitates the use of organic solvents or advanced formulation strategies to achieve therapeutic concentrations. The solubility of both the lactone and carboxylate forms is a key consideration for formulation development and in vitro and in vivo studies.

Quantitative Solubility Data

The following tables summarize the reported solubility of SN-38 in various solvents. Data for SN-38-COOH is less prevalent in the literature as it is typically generated in situ from the lactone form in aqueous buffers. However, its ionized nature at neutral to basic pH suggests a higher aqueous solubility than the lactone form.

Table 1: Solubility of SN-38 (Lactone Form)

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL (ultrasonication may be required) | [3] |

| Dimethyl Sulfoxide (DMSO) | ~19-50 mg/mL (moisture-absorbing DMSO may reduce solubility) | [4] |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [5] |

| Dimethyl Formamide (DMF) | ~0.1 mg/mL | [5] |

| Methanol | Slightly soluble | [6] |

| Ethanol | Insoluble/Slightly soluble | [4][6] |

| Chloroform | Slightly soluble | [6] |

| Water | Insoluble (1.12 µg/mL) | [6][7] |

| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (suspended solution, requires sonication) | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (suspended solution, requires sonication) | [3] |

Note: The variability in reported DMSO solubility may be due to differences in experimental conditions such as temperature, sonication, and the hydration state of the solvent.

Stability Characteristics

The stability of SN-38 is intrinsically linked to the pH-dependent equilibrium between the lactone and carboxylate forms. This reversible hydrolysis is the primary degradation pathway under physiological conditions.

pH-Dependent Lactone-Carboxylate Equilibrium

The conversion between the lactone and carboxylate forms follows pseudo-first-order kinetics that are dependent on both pH and temperature. The active lactone ring is stable at acidic pH but readily hydrolyzes to the inactive carboxylate form at neutral or basic pH. This process is reversible, with the equilibrium shifting back towards the lactone form in an acidic environment.

A workflow for studying this equilibrium is presented below:

Workflow for studying the pH-dependent equilibrium of SN-38.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of SN-38 and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.

Table 2: Typical Conditions for Forced Degradation of SN-38

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature |

| Oxidation | 3-30% H₂O₂, room temperature |

| Thermal Degradation | 60-80°C in solid state and in solution |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 Watt hours/square meter) |

Experimental Protocols

Accurate and reproducible analytical methods are crucial for quantifying SN-38 and SN-38-COOH and for assessing their stability.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.

Objective: To simultaneously quantify SN-38 (lactone) and SN-38-COOH (carboxylate) and separate them from potential degradation products.

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Analytical column: A reversed-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm).[8]

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium phosphate monobasic (NaH₂PO₄) or other suitable buffer salts

-

Phosphoric acid or other acid for pH adjustment

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a 50:50 (v/v) mixture of 25 mM NaH₂PO₄ (pH adjusted to 3.1 with phosphoric acid) and acetonitrile.[8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: 265 nm (UV)[8] or fluorescence detection for higher sensitivity.

-

Injection Volume: 20 µL

Sample Preparation:

-

Stock Solution: Prepare a stock solution of SN-38 in DMSO (e.g., 1 mg/mL).

-

Working Solutions: Dilute the stock solution with the mobile phase or a suitable diluent to prepare calibration standards and test samples.

-

For Stability Studies: Samples from forced degradation or stability testing should be diluted to fall within the calibration curve range. It may be necessary to neutralize or acidify the samples before injection to halt further degradation and ensure the lactone-carboxylate ratio is fixed at the time of analysis.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

Experimental workflow for HPLC analysis of SN-38 and SN-38-COOH.

Mechanism of Action and Signaling Pathway

SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA during replication and transcription[9].

Mechanism:

-

Binding: Topoisomerase I binds to DNA and creates a transient single-strand break to relieve torsional stress.

-

Cleavage Complex Formation: SN-38 intercalates into the DNA-topoisomerase I complex and stabilizes it. This prevents the re-ligation of the single-strand break.

-

DNA Damage: The stabilized "cleavage complex" collides with the DNA replication machinery during the S-phase of the cell cycle, leading to the formation of irreversible double-strand breaks.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers a cellular stress response, activating downstream signaling pathways that lead to cell cycle arrest and programmed cell death (apoptosis).

Signaling Pathway: The DNA damage induced by SN-38 activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases, in turn, phosphorylate and activate checkpoint kinases such as Chk1, which then activate the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. If the damage is too extensive, p53 can trigger apoptosis through the activation of pro-apoptotic proteins like Bax and the subsequent activation of caspases[10][11].

Simplified signaling pathway of SN-38-induced apoptosis.

Conclusion

The solubility and stability of SN-38 are intrinsically linked and present significant challenges to its development as a therapeutic agent. The poor aqueous solubility of the active lactone form and its rapid hydrolysis to the inactive carboxylate form at physiological pH necessitate careful consideration during formulation and analytical method development. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers and drug development professionals in navigating these challenges. Advanced drug delivery systems that can enhance the solubility and protect the lactone ring from hydrolysis are key to unlocking the full therapeutic potential of this potent anticancer compound.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chembk.com [chembk.com]

- 7. One-step mechanochemical preparation and prominent antitumor activity of SN-38 self-micelle solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 11. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

SN-38 vs. SN-38-COOH: A Technical Guide to Fundamental Differences for ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that has garnered significant attention as a payload for antibody-drug conjugates (ADCs).[1] Its high cytotoxicity and established mechanism of action make it an attractive candidate for targeted cancer therapy.[2] ADCs like Sacituzumab govitecan (Trodelvy®) have successfully utilized SN-38, demonstrating its clinical potential.[2]

However, the development of SN-38-based ADCs is not without its challenges, many of which stem from the molecule's inherent chemical properties. A critical aspect of SN-38's chemistry is the pH-dependent equilibrium between its active lactone form (SN-38) and its inactive carboxylate form (SN-38-COOH).[3] Understanding the fundamental differences between these two forms is paramount for the rational design of stable, potent, and effective ADCs.

This technical guide provides an in-depth exploration of the core differences between SN-38 and SN-38-COOH, focusing on their chemical structures, physicochemical properties, biological activity, and the profound implications these differences have for every stage of ADC development, from linker design and synthesis to ultimate therapeutic efficacy.

Chapter 1: The Core Molecules: SN-38 (Lactone) vs. SN-38-COOH (Carboxylate)

The primary distinction between SN-38 and SN-38-COOH lies in the structure of the E-ring of the camptothecin molecule. SN-38 features a closed α-hydroxy-δ-lactone ring, which is essential for its biological activity. SN-38-COOH is the result of the hydrolysis of this lactone ring, yielding an open-chain carboxylic acid.

Physicochemical Properties

The structural difference profoundly impacts the physicochemical properties of the two molecules. The lactone form is significantly more lipophilic and has poor aqueous solubility, whereas the open-ring carboxylate is more hydrophilic. This pH-dependent equilibrium is dynamic. At physiological pH (7.4), the equilibrium favors the formation of the inactive, more soluble carboxylate form.[3] Conversely, in acidic environments (pH < 6.0), such as those found in the lysosomes of cancer cells, the equilibrium shifts back toward the active, closed-lactone form.[4]

This instability of the lactone ring in the bloodstream is a major challenge. Studies have shown that in a solution at pH 7.4 and 37°C, only 11.3% of SN-38 remains in its active lactone form after 12 hours.[3]

| Property | SN-38 (Lactone) | SN-38-COOH (Carboxylate) | Implication for ADC Development |

| Structure | Closed α-hydroxy-δ-lactone E-ring | Open-chain carboxylic acid | Activity is dependent on the closed-ring structure. |

| Activity | High (Potent Topoisomerase I inhibitor) | Inactive or significantly less active | The ADC must deliver and release the lactone form inside the target cell. |

| Solubility | Poorly soluble in aqueous media | More soluble in aqueous media | Poor solubility of SN-38 presents formulation and aggregation challenges for the ADC. |

| Lipophilicity | High | Low | Affects membrane permeability and potential for bystander effect. |

| Stability | Favored at acidic pH (< 6.0) | Favored at physiological pH (7.4) | The linker must be stable in the bloodstream (pH 7.4) to prevent premature payload release and hydrolysis. |

Table 1. Comparative Properties of SN-38 and SN-38-COOH and their relevance to ADC development.

Mechanism of Action and Potency

SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA during replication and transcription.[2] The planar pentacyclic structure of the lactone form of SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it.[2] This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.[2]

The open-ring SN-38-COOH form has a significantly reduced affinity for the DNA-topoisomerase I complex and is therefore considered inactive or substantially less potent.[5] While direct IC50 comparisons are complicated by the rapid equilibrium in cell culture media, the literature consistently demonstrates that conditions favoring the lactone form lead to much higher cytotoxicity. SN-38 is reported to be 100 to 1,000 times more potent than its prodrug, irinotecan.[1]

| Cell Line | Cancer Type | IC50 of SN-38 (nM) | Reference |

| HT1080 | Fibrosarcoma | 4.6 (as μg/mL: 0.046) | [3] |

| SKOV3 | Ovarian Cancer | 11.3 ± 1.3 | [1] |

| HCT-116 | Colorectal Cancer | ~2.0 - 5.0 | [1] |

| C-26 | Colon Adenocarcinoma | ~10.0 - 20.0 | [1] |

Table 2. Reported in vitro cytotoxicity (IC50) of SN-38 in various human cancer cell lines. (Note: Values represent the equilibrium of lactone and carboxylate forms under assay conditions).

Chapter 2: Implications for ADC Payload and Linker Design

The fundamental differences between SN-38 and SN-38-COOH dictate the entire strategy for ADC design and synthesis. The overarching goal is to keep the payload in its active lactone form while attached to the antibody in circulation and then to ensure its release in this active form within the target cell.

SN-38 as the Direct Synthetic Precursor

For ADC development, the linker is conjugated directly to the SN-38 molecule, not to SN-38-COOH. While some commercial suppliers may offer "SN-38-COOH" for ADC synthesis, the established and scientifically validated synthetic routes utilize SN-38 as the starting material.[6][7] The conjugation chemistry is designed to be compatible with the lactone ring and to preserve its integrity. The most common attachment point is the phenolic 10-hydroxyl group, as this modification has been shown to be well-tolerated for retaining the drug's activity upon release.[4]

Linker Strategy: Ensuring Stability and Release

The linker is a critical component that must satisfy two opposing requirements: it must be highly stable in the systemic circulation (pH 7.4) to prevent premature drug release, and it must be efficiently cleaved within the target tumor cell to release the active SN-38.

-

Stability: The linkage to SN-38 (e.g., an ether bond at the 10-OH position) must be stable to hydrolysis at physiological pH.[4] An unstable linker would not only reduce the therapeutic window by causing off-target toxicity but could also release SN-38 into the bloodstream, where it would rapidly convert to its inactive carboxylate form.

-

Release: Cleavable linkers are designed to be sensitive to the intracellular environment. For SN-38 ADCs, cathepsin B-cleavable linkers (e.g., containing a valine-citrulline dipeptide) are often employed.[4] Upon internalization of the ADC into the lysosome, the acidic environment favors the active lactone form of SN-38, and lysosomal proteases like cathepsin B cleave the linker, releasing the fully active drug where it is needed most.[4]

Chapter 3: ADC Mechanism of Action and Therapeutic Implications

The interplay between the ADC, the tumor cell environment, and the chemistry of SN-38 determines the overall therapeutic outcome.

The acidic environment of the lysosome is a key advantage for SN-38 based ADCs. Any payload that may have partially or transiently hydrolyzed while on the antibody has the opportunity to revert to the fully active lactone form upon delivery to the acidic lysosomal compartment, maximizing the cytotoxic potential of the released drug.[4]

Furthermore, the physicochemical properties of the released SN-38 lactone influence the "bystander effect," where the payload can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells. The high lipophilicity of the SN-38 lactone allows it to traverse cell membranes, a crucial feature for achieving a potent bystander effect and overcoming tumor heterogeneity. The more hydrophilic SN-38-COOH would be largely incapable of diffusing across cell membranes.

Chapter 4: Experimental Protocols

Protocol: HPLC-Based Determination of SN-38 Lactone and Carboxylate Forms

This protocol is adapted from methods designed to separate and quantify the two forms of SN-38 in biological matrices.[8]

Objective: To determine the ratio of SN-38 lactone to SN-38-COOH in a sample.

Materials:

-

Reversed-phase C18 HPLC column (e.g., Hypersil C18, 5 µm)

-

HPLC system with a fluorescence detector (Excitation: ~380 nm, Emission: ~423-540 nm)

-

Mobile Phase A: 0.1 M Potassium dihydrogen phosphate buffer

-

Mobile Phase B: Acetonitrile

-

Ion-pairing reagent (optional, but can improve separation): Tetrabutylammonium hydrogen sulfate (TBAHS) added to Mobile Phase A.

-

SN-38 and SN-38-COOH analytical standards.

-

Sample (e.g., plasma, cell lysate, buffer from stability study).

Methodology:

-

Sample Preparation: Immediately cool samples on ice after collection to halt the equilibrium shift. Acidify the sample (e.g., with phosphoric acid) to stabilize the lactone form. Perform a solid-phase extraction (SPE) or protein precipitation to clean up the sample. Elute and reconstitute in a mobile phase-like solution. All steps should be performed at low temperatures (4°C).

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of phosphate buffer (pH adjusted to ~6.4) and acetonitrile. A typical starting condition could be 75:25 (Buffer:Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection at Ex: 380 nm, Em: 540 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Run analytical standards for both SN-38 lactone and SN-38-COOH to determine their respective retention times. The more polar carboxylate form will typically elute earlier than the lactone form. Quantify the area under the curve for each peak in the sample chromatogram. Calculate the percentage of each form relative to the total.

Protocol: In Vitro Cytotoxicity Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an SN-38 ADC or free SN-38.

Materials:

-

Target cancer cell line.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

SN-38 ADC or free SN-38 stock solution (typically in DMSO).

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).

-

Plate reader capable of measuring absorbance at 490 nm.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of the SN-38 ADC or free SN-38 in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for a defined period, typically 72 to 120 hours, at 37°C, 5% CO2.

-

Viability Assessment: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until a color change is apparent.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance from all other readings. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability). Plot the % viability against the logarithm of the drug concentration and use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.

Conclusion

The distinction between SN-38 (lactone) and SN-38-COOH (carboxylate) is not merely academic; it is a central, guiding principle in the development of SN-38-based ADCs. The active lactone is the potent warhead, while the inactive carboxylate represents a state of deactivation favored in the very environment—the bloodstream—through which the ADC must travel.

Successful ADC design, therefore, hinges on a sophisticated understanding of this chemical equilibrium. It requires the selection of robust linker chemistries that protect the payload's lactone ring during systemic circulation and ensure its release in an acidic intracellular compartment where its potent cytotoxic activity can be fully realized. By mastering the chemistry of SN-38, researchers can unlock its full potential, paving the way for a new generation of highly effective and targeted cancer therapies.

References

- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calaméo - ADC Case Study-Custom Synthesis of ADC Linker-payload SET [calameo.com]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [scholarbank.nus.edu.sg]

The Dual Role of the Carboxylic Acid Group in SN-38: From Inactivation to a Handle for Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor. Its clinical efficacy is, however, limited by a pH-dependent equilibrium between its active lactone form and an inactive open-ring carboxylate form, SN-38-COOH. This technical guide provides a comprehensive analysis of the role of the carboxylic acid group in the reactivity of SN-38-COOH. We delve into the chemical basis of the lactone-carboxylate equilibrium, its impact on cellular transport and target engagement, and the intriguing potential of the carboxylic acid moiety as a conjugation point for targeted drug delivery systems. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key pathways to offer a thorough resource for researchers in oncology and medicinal chemistry.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a powerful antineoplastic agent that exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to double-strand breaks and subsequent cell death.[1] Despite its high potency, the clinical utility of SN-38 is hampered by its poor aqueous solubility and a critical instability of its E-ring lactone. At physiological pH (7.4), the lactone ring readily hydrolyzes to form an open-ring carboxylate, SN-38-COOH, a form that is widely considered to be inactive.[2][3] This reversible equilibrium is a pivotal factor in the pharmacokinetics and pharmacodynamics of SN-38.

This guide will explore the multifaceted role of the carboxylic acid group in SN-38-COOH, moving beyond its characterization as simply an "inactive" metabolite. We will examine its influence on the molecule's chemical reactivity, its role in cellular uptake and efflux, and its potential as a chemical handle for the development of next-generation drug conjugates.

The Chemistry of the Lactone-Carboxylate Equilibrium

The interconversion between the lactone and carboxylate forms of SN-38 is a dynamic, pH-dependent process. The stability of the crucial E-ring lactone is significantly influenced by the surrounding environment.

-

Acidic Conditions (pH < 6.0): The equilibrium favors the closed lactone form. The acidic environment suppresses the ionization of the carboxylic acid, thereby promoting ring closure.

-

Physiological and Basic Conditions (pH ≥ 7.4): The equilibrium shifts towards the open-ring carboxylate form. At physiological pH, the carboxyl group is deprotonated, forming the carboxylate anion, which disfavors the nucleophilic attack required for ring closure.[2]

This equilibrium is not just a chemical curiosity; it has profound biological consequences. The lactone form is significantly more lipophilic than the highly polar carboxylate form, which dramatically affects its ability to cross cell membranes.

Visualization of the Lactone-Carboxylate Equilibrium

References

In Vitro Cytotoxicity of SN-38: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of SN-38, the active metabolite of the chemotherapeutic agent irinotecan. SN-38 is a potent topoisomerase I inhibitor, and understanding its effects on cancer cell lines is crucial for preclinical research and drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of SN-38 has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies depending on the cell line's histological type and molecular characteristics. The following table summarizes representative IC50 values for SN-38 in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Colon Cancer | HCT116 | 50 | [1] |

| HT29 | 130 | [1] | |

| LoVo | 20 | [1] | |

| LS174T | Not specified, but showed prolonged cell cycle arrest | [2] | |

| Lung Cancer | Small-Cell Lung Cancer (SCLC) lines (various) | Generally more sensitive than NSCLC | [3] |

| Non-Small-Cell Lung Cancer (NSCLC) lines (various) | Generally less sensitive than SCLC | [3] | |

| A549 | ~5280 (as part of a formulation) | [4] | |

| Breast Cancer | MCF-7 | ~6890 (as part of a formulation) | [4] |

| Gastric Cancer | OCUM-2M | 6.4 | [5] |

| OCUM-8 | 2.6 | [5] | |

| Testicular Cancer | KU-MT | More potent than etoposide and cisplatin | [6][7] |

| Glioblastoma | U87MG | 8440 (free SN-38, 24h incubation) | [4] |

| Hepatocellular Carcinoma | HepG2 | ~8540 (as part of a formulation) | [4] |

| Ovarian Cancer | SKOV-3 | 32 (as part of a formulation) | [4] |

Note: IC50 values can vary based on experimental conditions such as exposure time and the specific assay used. The data presented here is for comparative purposes.

Experimental Protocols

The determination of in vitro cytotoxicity is a fundamental aspect of assessing the anticancer activity of compounds like SN-38. The MTT assay is a widely used colorimetric method for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of SN-38 (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

SN-38 exerts its cytotoxic effects primarily through the inhibition of topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Topoisomerase I Inhibition and DNA Damage Response

SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks created by the enzyme to relieve torsional strain during DNA replication.[8] When the replication fork collides with this trapped complex, it results in the formation of a double-strand break.[8] This DNA damage activates a complex signaling cascade known as the DNA Damage Response (DDR).

Cell Cycle Arrest

The activation of ATM and another related kinase, ATR, triggers downstream signaling that leads to cell cycle arrest, providing time for the cell to repair the DNA damage.[8] Key effector kinases, CHK1 and CHK2, are activated and subsequently phosphorylate and inactivate CDC25 phosphatases.[8] Inactivated CDC25 is unable to activate cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are essential for progression through the S and G2/M phases of the cell cycle.[8] SN-38 has been shown to cause arrest in both the S and G2 phases.[6][9]

Apoptosis

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. SN-38-induced apoptosis can be mediated by both p53-dependent and p53-independent pathways. The tumor suppressor protein p53, when activated by DNA damage, can induce the expression of pro-apoptotic proteins like Bax.[6][7] This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[9] Caspase-3, an executioner caspase, then cleaves key cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the dismantling of the cell.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of SN-38 on cancer cell lines.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Schedule-dependent cytotoxicity of SN-38 in p53 wild-type and mutant colon adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determinants of CPT-11 and SN-38 activities in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bystander Effect of SN-38 in Tumor Microenvironments

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor. Its efficacy is magnified by a significant "bystander effect," where the drug kills not only the cells that directly metabolize it or are targeted by an antibody-drug conjugate (ADC), but also adjacent tumor cells. This phenomenon is critical to the therapeutic success of drugs like the ADC Sacituzumab Govitecan (SG). This guide elucidates the core mechanisms of the SN-38 bystander effect, focusing on the critical role of the drug's pH-dependent equilibrium, the diffusion of its active form, and the subsequent induction of apoptosis. We provide a compilation of quantitative data, detailed experimental protocols for studying the effect, and visual diagrams of the key signaling pathways and workflows.

The Lactone-Carboxylate Equilibrium: A Prerequisite for Activity

The biological activity of SN-38 is entirely dependent on its chemical structure, which exists in a pH-dependent equilibrium between two forms: a closed, active lactone ring and an open, inactive carboxylate form (SN-38-COOH).

-

Active Lactone Form: Under acidic conditions (pH < 6.0), the equilibrium favors the lactone form. This form is more lipophilic and is essential for binding to and inhibiting topoisomerase I, thereby inducing cytotoxic DNA damage.

-

Inactive Carboxylate Form (SN-38-COOH): At physiological pH (~7.4), the equilibrium shifts towards the water-soluble, inactive carboxylate form.[1][2] This form has a low affinity for topoisomerase I.

This equilibrium is a pivotal factor in the bystander effect. For SN-38 to kill a neighboring cell, the active lactone form must diffuse from the source cell and reach the target cell before it converts to the inactive carboxylate form in the extracellular space.[3] The often-acidic tumor microenvironment may help stabilize the active lactone form, facilitating its bystander activity.

Primary Mechanism: Diffusion of Active SN-38

The principal mechanism of the SN-38 bystander effect is the passive diffusion of the active drug from a "donor" cell to a "recipient" cell.[4][5] This process is particularly relevant for ADCs like Sacituzumab Govitecan, where the antibody targets a specific antigen (e.g., Trop-2) on a cancer cell.

-

Internalization & Cleavage: The ADC binds to the target cell and is internalized. Inside the cell, the hydrolyzable linker is cleaved, releasing free SN-38.[6]

-

Intracellular Action & Efflux: A portion of the released SN-38 acts on the host cell's topoisomerase I. The remaining concentration of the lipophilic lactone form can then diffuse across the cell membrane into the tumor microenvironment.[5][7]

-

Uptake by Bystander Cells: This extracellular pool of active SN-38 is then available for uptake by adjacent tumor cells, regardless of their antigen expression status.[8] This allows the ADC to overcome tumor heterogeneity.[8]

The permeability of SN-38 is a key determinant of its bystander potential, and studies have shown it is capable of passing across the cell membrane to exert its effects.[4]

Quantitative Data on SN-38 Potency and Bystander Killing

The potency of SN-38 and its bystander effect have been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of SN-38-Delivering ADC (Sacituzumab Govitecan)

| Cell Line (Ovarian Cancer) | Trop-2 Expression | IC50 of Sacituzumab Govitecan (nM) |

|---|---|---|

| KRCH31 | High (3+) | ~1.0 |

| OVA1 | High (3+) | ~1.5 |

| OVA10 | High (3+) | ~2.0 |

| OVA14 | Low/Negligible | >1000 |

Data adapted from studies on various ovarian cancer cell lines, demonstrating significantly higher potency in cells expressing the target antigen. The effect on Trop-2 negative cells in a mixed culture is indicative of the bystander effect.[8]

Table 2: Comparative Potency and Bystander Effect Metrics

| Parameter | Observation | Source |

|---|---|---|

| Relative Potency | SN-38 is 100- to 1,000-fold more potent than its prodrug, irinotecan. | [8] |

| Bystander PD Response | Pharmacodynamic (DNA damage) response in bystander cells at the center of a spheroid is at most 50% of that in directly targeted cells. | [4] |

| Effect Correlation | The extent of the bystander effect increases with a higher fraction of antigen-positive cells in a co-culture system. |[9] |

Experimental Protocols

In Vitro Bystander Effect Co-Culture Assay

This protocol is designed to quantify the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "donor" cells treated with an SN-38-based ADC.

1. Cell Line Preparation:

- Bystander Cells (Antigen-Negative): Stably transfect the antigen-negative cell line (e.g., ARK4) with a fluorescent protein, such as Green Fluorescent Protein (GFP), for easy identification via flow cytometry.

- Donor Cells (Antigen-Positive): Use a cell line that expresses the target antigen at high levels (e.g., KRCH31 for Trop-2).

2. Co-Culture Seeding:

- Seed the GFP-labeled bystander cells and unlabeled donor cells together in various ratios (e.g., 1:1, 3:1, 1:3) in multi-well plates. A control well should contain only GFP-bystander cells.

- Allow cells to adhere overnight.

3. Treatment:

- Treat the co-cultures with the SN-38 ADC (e.g., 1 nM Sacituzumab Govitecan) or a non-targeting control ADC for a defined period (e.g., 12 hours).[8]

- Wash the cells to remove the ADC and add fresh media.

4. Incubation and Analysis:

- Incubate the cells for a further 72 hours to allow for the bystander effect to manifest.

- Harvest the cells and stain with a viability dye like Propidium Iodide (PI).

- Use a flow cytometer to quantify the percentage of viable bystander cells (GFP-positive, PI-negative population).

5. Data Interpretation:

- The bystander effect is quantified by the decrease in viability of the GFP-bystander cells in the co-culture wells compared to the wells containing only bystander cells treated with the ADC.

Apoptosis Detection via Caspase-3 Activation

This protocol assesses the induction of apoptosis by measuring the activation of the key executioner enzyme, caspase-3.

1. Cell Treatment:

- Culture cancer cells (e.g., WR/Fas-SMS1) and treat with SN-38 at a relevant concentration for various time points (e.g., 24, 48, 72 hours).

2. Protein Lysate Preparation:

- After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.

- Quantify the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3. Also probe for total caspase-3 and a loading control (e.g., beta-actin).

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

- Visualize the protein bands using an ECL detection system.

4. Analysis:

- An increase in the band intensity corresponding to cleaved caspase-3 indicates the activation of the apoptotic pathway in response to SN-38 treatment.[10]

Visualizing Workflows and Pathways

Experimental Workflow for Bystander Assay

References

- 1. Simultaneous determination of the lactone and carboxylate forms of the camptothecin derivative CPT-11 and its metabolite SN-38 in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - Santi - Annals of Translational Medicine [atm.amegroups.org]

- 8. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

Methodological & Application

Application Notes and Protocols for SN38-COOH Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN38, the active metabolite of the chemotherapeutic drug irinotecan, is a potent topoisomerase I inhibitor. Its clinical use in a free form is hampered by poor water solubility and systemic toxicity.[1][2] The development of antibody-drug conjugates (ADCs) utilizing SN38 offers a promising strategy to enhance its therapeutic index by selectively delivering the cytotoxic payload to target cancer cells.[3] This document provides detailed protocols for the conjugation of a carboxylated form of SN38 (SN38-COOH) to monoclonal antibodies (mAbs) via two primary methods: cysteine-based and lysine-based conjugation. Additionally, it outlines procedures for the characterization and in vitro evaluation of the resulting SN38-ADCs.

SN38 exerts its cytotoxic effect by trapping topoisomerase I-DNA cleavage complexes, which leads to the accumulation of double-stranded DNA breaks during replication and ultimately triggers apoptosis.[4][5][6] The efficacy of an SN38-ADC is critically dependent on the drug-to-antibody ratio (DAR), the stability of the linker connecting the drug to the antibody, and the specificity of the monoclonal antibody for its target antigen.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on SN38-ADCs, providing a comparative overview of conjugation outcomes and in vitro potency.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| Conjugation Method | Linker Type | Target Antibody | Achieved DAR | Reference |

| Cysteine-based | CL2A (maleimide-based) | hRS7 (anti-Trop-2) | ~7.6 | [4][8] |

| Cysteine-based | Mc-VC-PAB | Anti-Notch3 IgG1 | ~4 | [8] |

| Lysine-based | SMCC-DM1 | Trastuzumab | 3.4 - 3.9 | [7] |

| Cysteine-based | CTSB-cleavable ether linker | Mil40 | ~3.7 - 7.1 | [1][3] |

Table 2: In Vitro Cytotoxicity of SN38 and SN38-ADCs

| Cell Line | Compound | IC50 (nM) | Reference |

| SKOV-3 (HER2-positive) | SN38 | 10.7 | [1] |

| SKOV-3 (HER2-positive) | Mil40-SN38 ADC (DAR ~3.7) | 86.3 - 320.8 | [1] |

| BT474 HerDR (HER2-positive) | SN38 | 7.3 | [1] |